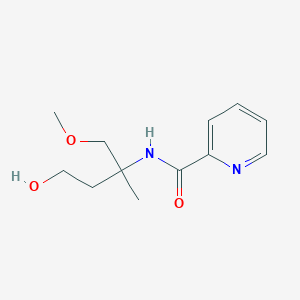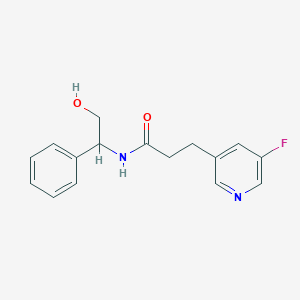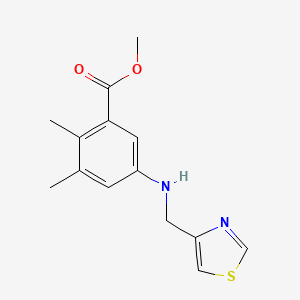
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)pyridine-2-carboxamide, also known as NMN, is a natural compound that has been found to have potential benefits in various scientific research applications. It is a nucleotide that is involved in the production of NAD+ (nicotinamide adenine dinucleotide), which is a coenzyme that plays a crucial role in cellular metabolism and energy production.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)pyridine-2-carboxamide involves its role as a precursor to NAD+. This compound is converted to NAD+ through a series of enzymatic reactions, which can increase NAD+ levels in cells. NAD+ plays a crucial role in cellular metabolism and energy production, as well as DNA repair and gene expression. By increasing NAD+ levels, this compound can improve mitochondrial function and cellular metabolism, which can have various health benefits.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including improving mitochondrial function, increasing energy production, and enhancing cellular metabolism. Studies have also shown that this compound can improve insulin sensitivity, reduce inflammation, and improve cardiovascular function. These effects are thought to be due to the role of this compound in increasing NAD+ levels in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)pyridine-2-carboxamide in lab experiments is its ability to increase NAD+ levels in cells, which can improve mitochondrial function and cellular metabolism. This can be useful in studying various cellular processes and metabolic disorders. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other compounds. This can limit its use in certain research applications.
Future Directions
There are many future directions for research on N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)pyridine-2-carboxamide, including further studies on its potential as an anti-aging compound, as well as its use in treating neurodegenerative diseases, metabolic disorders, and cancer. Other future directions include studying the effects of this compound on immune function, gut microbiota, and epigenetic regulation. Overall, this compound has shown great potential in various scientific research applications, and further research is needed to fully understand its mechanisms of action and potential benefits.
Synthesis Methods
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)pyridine-2-carboxamide can be synthesized through various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between nicotinamide riboside and ATP (adenosine triphosphate) to produce this compound. Chemical synthesis involves the use of chemicals to synthesize this compound from other compounds such as nicotinic acid or nicotinamide. Microbial synthesis involves the use of microorganisms such as bacteria or yeast to produce this compound through fermentation.
Scientific Research Applications
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)pyridine-2-carboxamide has been found to have potential benefits in various scientific research applications, including aging, neurodegenerative diseases, metabolic disorders, and cancer. Studies have shown that this compound can increase NAD+ levels in cells, which can improve mitochondrial function and cellular metabolism. This has led to research into the potential use of this compound as an anti-aging compound, as well as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have potential benefits in metabolic disorders such as obesity and type 2 diabetes, as well as cancer research.
properties
IUPAC Name |
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(6-8-15,9-17-2)14-11(16)10-5-3-4-7-13-10/h3-5,7,15H,6,8-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQFVSJTBRJEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(COC)NC(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-Methyl-4-[[[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]amino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642613.png)
![Tert-butyl 3-(1-methylsulfanylpropan-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7642616.png)
![N-[2-(2,4-difluoroanilino)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7642621.png)
![3-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-6-(methoxymethyl)pyrimidin-4-one](/img/structure/B7642641.png)
![4-[4-[[[5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-yl]amino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642644.png)


![N-[(1,1-dioxothian-4-yl)methyl]-3-ethyl-2-methylquinolin-4-amine](/img/structure/B7642658.png)
![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide](/img/structure/B7642662.png)

![4-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7642677.png)

![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-4-ylmethanamine](/img/structure/B7642707.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-2-ylmethanamine](/img/structure/B7642708.png)